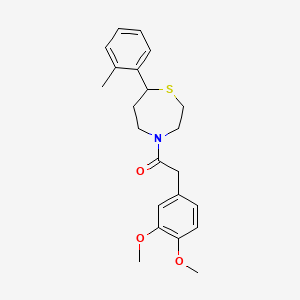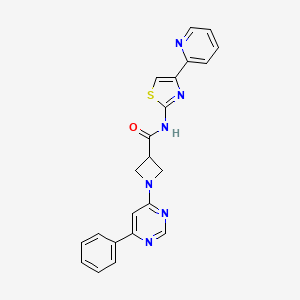![molecular formula C12H13F3N2S B2813249 4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 281211-64-1](/img/structure/B2813249.png)
4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl group-containing compounds are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used in various fields, including the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of trifluoromethyl group-containing compounds is a topic of interest for researchers across the world . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of trifluoromethyl group-containing compounds can be determined using various spectroscopic methods, such as FT-IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Trifluoromethyl group-containing compounds are used as intermediates in various chemical reactions . The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity of the compound .Physical And Chemical Properties Analysis
Trifluoromethyl group-containing compounds have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Coordination Compounds Synthesis
This compound has been involved in the synthesis of coordination compounds. For instance, Co(L)2, Ni(L)2, and Cu(L)2 were synthesized by template reactions from optically active ligands involving thiazol-2-yl-amine derivatives. These compounds show complex electronic spectra due to the distorted tetrahedral geometry of the metal atoms (Ramírez-Trejo et al., 2010).
Spectroscopic and Crystallographic Studies
Thiazol-2-yl-amine derivatives have been characterized in various studies using spectroscopic and crystallographic techniques. This includes the study of their tautomeric equilibria, crystal structure analyses, and the investigation of molecular conformation related to pharmaceutical and biological activities (Hayvalı et al., 2010).
Reactions with Nucleophiles
These compounds have been used to study reactions with various nucleophiles, leading to the formation of acyclic and heterocyclic derivatives. This type of research is crucial for developing new chemical entities with potential applications in medicinal chemistry (Sokolov & Aksinenko, 2010).
Applications in Material Science
One study reported the synthesis of a novel V-shaped molecule involving a thiazol derivative, demonstrating potential applications in material science like security ink due to its multi-stimuli response and morphology-dependent fluorochromism (Lu & Xia, 2016).
Polymer Modification
In another application, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through reactions with various amine compounds, including thiazol-2-amine derivatives, to form amine-treated polymers. These modified polymers exhibited increased thermal stability and promising biological activities, which are beneficial for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Antimicrobial Compounds
Thiazol-2-amine derivatives have also been used in the synthesis of compounds with antimicrobial properties. For example, some newly synthesized compounds containing the thiazole moiety were tested against different microorganisms, indicating their potential in developing new antimicrobial agents (Abdelhamid et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-5H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2S/c1-11(2)7-18-10(17-11)16-9-5-3-4-8(6-9)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZBLFDLXGYQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

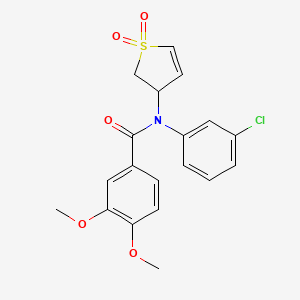
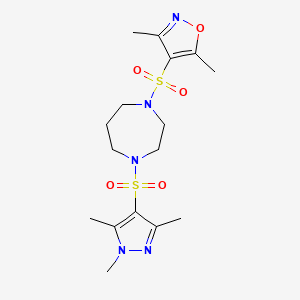
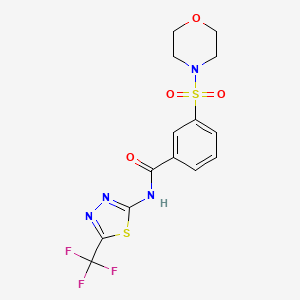
![N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2813171.png)
![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)
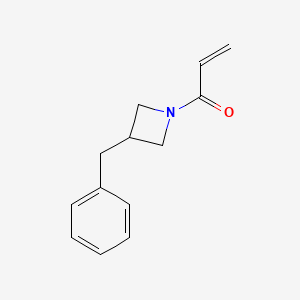
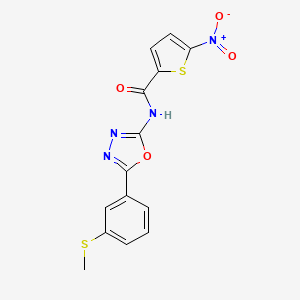
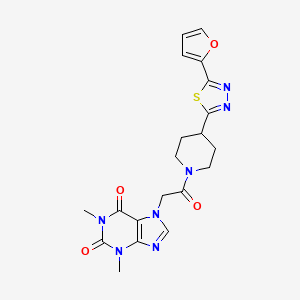
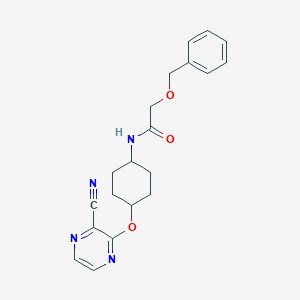

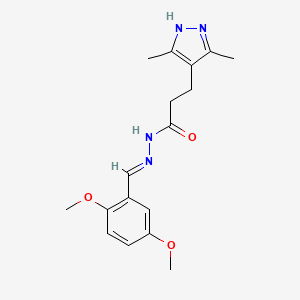
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2813186.png)
